molecular formula C17H17ClN6O2 B2811690 8-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 332400-62-1

8-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2811690
CAS No.: 332400-62-1
M. Wt: 372.81
InChI Key: RJTUWUOICOCBRS-FBHDLOMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H17ClN6O2 and its molecular weight is 372.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ethylene Inhibition and Plant Growth

  • Ethylene Perception Inhibition : Compounds like 1-methylcyclopropene (1-MCP) demonstrate the importance of ethylene inhibition in prolonging the shelf life and maintaining the quality of fruits and vegetables post-harvest. By blocking ethylene receptors, these compounds can prevent ripening and senescence, showcasing potential applications for similar compounds in agricultural research and food preservation Martínez-Romero et al., 2007.

Environmental Toxicology

  • Chlorophenols as Environmental Contaminants : Chlorophenols, which share a chlorinated aromatic structure similar to part of the compound , are known for their persistence and bioaccumulation potential in the environment. They have been studied for their toxic effects on aquatic organisms and potential as endocrine disruptors Ge et al., 2017. Understanding the environmental impact and mechanisms of toxicity of chlorophenols can provide a basis for assessing the ecological safety of related compounds.

Drug Discovery and Medicinal Chemistry

  • Bioactive Nucleobases and Nucleosides : The structural motif of purine, as part of the compound's name, is essential in medicinal chemistry, especially in the design of drugs targeting various diseases. Research on bioactive nucleobases and nucleosides, including those with furanyl or thienyl substitutions, highlights the therapeutic potential of structurally diverse purine derivatives in antiviral, antitumor, and other medicinal applications Ostrowski, 2022.

Properties

IUPAC Name

8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2/c1-4-9-24-13-14(23(3)17(26)20-15(13)25)19-16(24)22-21-10(2)11-5-7-12(18)8-6-11/h4-8H,1,9H2,2-3H3,(H,19,22)(H,20,25,26)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTUWUOICOCBRS-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C)/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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